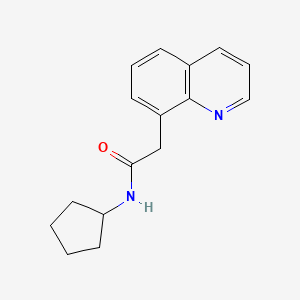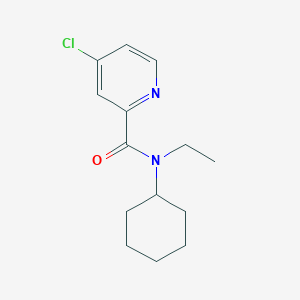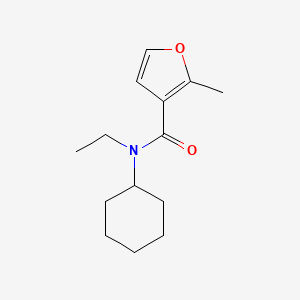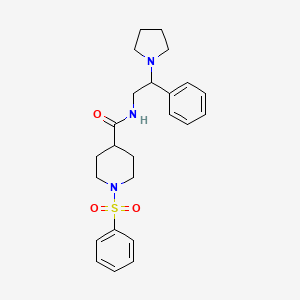![molecular formula C19H25NO2 B7505867 [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone, also known as CPP, is a chemical compound that has been widely studied for its potential applications in scientific research. CPP is a type of small molecule inhibitor that has been shown to have a variety of effects on biological systems. In
Wirkmechanismus
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone acts as a small molecule inhibitor by binding to specific targets in biological systems. The exact mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone is not fully understood, but it is thought to work by binding to the active site of enzymes and blocking their activity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to bind to a variety of targets, including beta-amyloid peptides, matrix metalloproteinases, and protein kinases.
Biochemical and Physiological Effects:
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have a variety of biochemical and physiological effects. In addition to its effects on beta-amyloid peptides and enzymes involved in cancer cell proliferation, [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has also been shown to have anti-inflammatory effects. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for inflammatory diseases, such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its small size and specificity for certain targets. This makes it a useful tool for studying the activity of specific enzymes and other biological molecules. However, one limitation of using [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone in lab experiments is its potential toxicity. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone. One area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for Alzheimer's disease and other neurodegenerative diseases. Another area of interest is in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer and inflammatory diseases. Additionally, there is interest in further exploring the mechanism of action of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone and identifying new targets for its use in scientific research.
Synthesemethoden
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone can be synthesized using a variety of methods, including the reaction of piperidine with phenylacetyl chloride in the presence of cyclohexanecarbonyl chloride. This method has been shown to produce [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone with high purity and yield. Other methods for synthesizing [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone include the use of palladium-catalyzed coupling reactions and the use of solid-phase synthesis techniques.
Wissenschaftliche Forschungsanwendungen
[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been studied extensively for its potential applications in scientific research. One area of research that has shown promise is in the study of Alzheimer's disease. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the aggregation of beta-amyloid peptides, which are thought to play a key role in the development of Alzheimer's disease.
Another area of research where [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has shown potential is in the study of cancer. [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation. This has led to interest in the development of [1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone-based therapies for cancer.
Eigenschaften
IUPAC Name |
[1-(cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c21-18(15-7-3-1-4-8-15)16-11-13-20(14-12-16)19(22)17-9-5-2-6-10-17/h1,3-4,7-8,16-17H,2,5-6,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCVHKCXGMBNJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)
![4-cyano-N-[1-(3,4-difluorophenyl)ethyl]benzamide](/img/structure/B7505812.png)
![Pyrazin-2-yl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505817.png)



![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)





![N-[3-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]acetamide](/img/structure/B7505898.png)